3-(2-Ethylphenoxy)-N-methyl-1-propanamine
Description
Key Identifiers and Properties
Synonyms include N-methyl-3-(2-ethylphenoxy)propan-1-amine and 3-(2-ethylphenoxy)-N-methylpropan-1-amine . The compound’s structure features a flexible ether linkage between the aromatic and aliphatic moieties, enabling diverse interactions in both biological and material systems.
Historical Context and Discovery of Phenoxyalkylamine Derivatives
Phenoxyalkylamine derivatives have evolved significantly since their initial exploration in medicinal chemistry. Early research focused on phenylalkylamines (PAAs), a class of L-type calcium channel blockers (e.g., verapamil, diltiazem) that inhibit calcium influx in cardiac and vascular tissues. These compounds typically feature two aromatic rings connected by a flexible chain, with substituents like methyl or nitrile groups enhancing binding affinity.
Evolution in Drug Design
The development of phenoxyalkylamines emerged as a strategic modification to improve pharmacokinetics and selectivity:
- Ether Linkage Introduction : Replacing alkyl or aryl chains with phenoxy groups enhanced solubility and reduced steric hindrance, enabling better penetration into biological targets.
Structure
2D Structure
Properties
IUPAC Name |
3-(2-ethylphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-11-7-4-5-8-12(11)14-10-6-9-13-2/h4-5,7-8,13H,3,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPWLCGTFYYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651091 | |
| Record name | 3-(2-Ethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-98-4 | |
| Record name | 3-(2-Ethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Ethylphenoxy)-N-methyl-1-propanamine is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter uptake inhibition and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, synthesis, and case studies that highlight its applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H17NO
- Molecular Weight : 205.28 g/mol
This compound belongs to a class of 3-aryloxy-3-substituted propanamines, which have been noted for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine .
Neurotransmitter Uptake Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on serotonin and norepinephrine uptake. This action is particularly relevant for treating mood disorders such as depression and anxiety. The mechanism involves blocking the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft .
Table 1: Inhibition Potency of Related Compounds
| Compound | Serotonin Uptake IC50 (µM) | Norepinephrine Uptake IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(5-chloro-2-thienyl)propanamine | 0.55 | 0.87 |
Note: TBD = To Be Determined; data for this compound is currently unavailable in literature.
Antimicrobial Activity
In addition to its effects on neurotransmitter systems, there is emerging evidence regarding the antimicrobial properties of this compound. Preliminary studies have indicated that derivatives of this class can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Study on Antichlamydial Activity
A study conducted by Leung et al. synthesized several derivatives based on similar structures and evaluated their antichlamydial activity. While specific data on this compound was not provided, the findings suggest that modifications in the chemical structure significantly influence biological activity against Chlamydia trachomatis . The study highlighted that electron-withdrawing groups enhance activity, which may be relevant for further modifications of this compound.
Pharmacogenomic Factors
Recent research has emphasized the importance of pharmacogenomic factors in predicting responses to drugs that affect neurotransmitter systems. Variants in genes related to monoamine transporters could influence the efficacy and safety profiles of compounds like this compound . Understanding these genetic factors could lead to more personalized approaches in treatment protocols involving this compound.
Scientific Research Applications
Neurotransmitter Uptake Inhibition
The primary application of 3-(2-Ethylphenoxy)-N-methyl-1-propanamine is its role as an inhibitor of serotonin and norepinephrine uptake. This mechanism is crucial for developing treatments for various mood disorders. Research indicates that compounds within this class can enhance neurotransmission in mammals, which is beneficial for conditions linked to decreased levels of these neurotransmitters .
Treatment of Psychiatric Disorders
The inhibition of serotonin and norepinephrine uptake has significant implications for treating:
- Depression : By increasing the availability of these neurotransmitters in the synaptic cleft, the compound may alleviate symptoms associated with depressive disorders.
- Anxiety Disorders : Similar mechanisms are believed to help manage anxiety by stabilizing mood and reducing excessive nervousness.
- Obesity : The compound may also have a role in appetite regulation, potentially aiding in weight management therapies .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy-Propanamine Backbones
(a) 3-(2,4-Dimethylphenoxy)-N-methyl-1-propanamine
- Structural Difference: Features a 2,4-dimethylphenoxy group instead of 2-ethylphenoxy.
- Physicochemical Properties : Similar logP (2.68) and boiling point (~297.7°C) to the target compound, but higher steric bulk due to dual methyl groups .
- Pharmacological Relevance: Not explicitly studied in receptor binding but used in synthetic intermediates.
(b) N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- Structural Difference : Incorporates a naphthyloxy and thienyl group, increasing aromatic complexity.
- Application : Intermediate in synthesizing duloxetine hydrochloride (antidepressant). The naphthyl group enhances π-π stacking interactions, influencing binding to serotonin transporters .
(c) 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine
- Structural Difference: Replaces phenoxy with a benzyl-methoxyethoxy group, increasing polarity (PSA = 21.26 Ų).
- Use : Explored in drug delivery systems due to its balanced hydrophilicity .
Pharmacological Comparators: Adrenergic Receptor Ligands
(a) SR 59,230A (3-(2-Ethylphenoxy)-N-methyl-1-propanamine oxalate)
- Activity : Selective β3-adrenergic receptor antagonist (Ki = ~4 nM for β3 vs. >100 nM for β1/β2).
- Mechanism : Competes with agonists like L-742,791, inhibiting lipolysis in adipocytes .
(b) L-748,328 and L-748,337
- Structural Difference: Aryloxypropanolamine benzenesulfonamides with 3'-phenoxy substitutions.
- Activity : Potent β3-antagonists (Ki = 3.7–4.0 nM for human β3) with >20-fold selectivity over β1/β2 receptors. Higher metabolic stability than the target compound due to sulfonamide groups .
(c) Trimipramine-like Compounds
- Structural Difference : N,N,2-Trimethyl-1-propanamine side chain.
- Activity : Inhibits SGLT1 (43% inhibition) via side-chain methylation. Desmethyl analogues (e.g., desipramine) lose activity, highlighting the critical role of N-methylation .
Physicochemical and Pharmacokinetic Comparison
*Estimated values based on structural analogues.
Research Findings and Functional Insights
- Substituent Effects: The 2-ethylphenoxy group optimizes steric and electronic interactions with β3-adrenergic receptors, while bulkier groups (e.g., naphthyl) shift activity toward serotonin transporters .
- Thermal Stability: The compound’s half-life under physiological conditions (pH 7.4, 37°C) is comparable to nitric oxide donors like NOC-7 (~3–10 min), suggesting rapid clearance in vivo .
Preparation Methods
General Synthetic Strategy for 3-Aryloxy-Substituted Propanamines
The typical synthetic route to 3-aryloxy-3-substituted propanamines involves:
- Formation of an aryloxy intermediate via reaction of a phenol or substituted phenol with an appropriate alkyl halide or epoxide.
- Subsequent nucleophilic substitution or reductive amination to introduce the N-methyl-1-propanamine moiety.
A representative example from the European Patent EP0273658 outlines the preparation of 3-aryloxy-3-substituted propanamines by first generating the alkali metal salt of a hydroxy intermediate, then reacting it with a compound containing a good leaving group to install the aryloxy substituent.
Preparation of the Aryloxy Intermediate
For 3-(2-ethylphenoxy)-N-methyl-1-propanamine, the aryloxy part is derived from 2-ethylphenol. The key step involves the formation of 2-ethylphenoxypropyl intermediates, typically by:
- Treating 2-ethylphenol with sodium hydride (NaH) or another strong base to form the sodium phenolate.
- Reacting this phenolate with an appropriate alkylating agent, such as 3-chloropropylamine derivatives or epoxides, to form the 3-(2-ethylphenoxy)propyl intermediate.
This method ensures high selectivity and yield of the aryloxy intermediate, which is crucial for the subsequent amination step.
Detailed Stepwise Preparation Method (Inferred from Analogous Compounds)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 3-(2-ethylphenoxy)-1-propanol intermediate | 2-Ethylphenol + NaH, then reaction with epichlorohydrin or 3-chloropropanol | 90-95 | Base-mediated ether formation |
| 2 | Oxidation to 3-(2-ethylphenoxy)-1-propanone | Mild oxidizing agent (e.g., PCC or Swern oxidation) | 85-90 | Prepares ketone for amination |
| 3 | Reductive amination with methylamine | Methylamine, catalytic hydrogenation (Pd/C), mild pressure and temperature | 80-90 | Converts ketone to N-methyl amine |
| 4 | Purification | Acid-base extraction, distillation or crystallization | 85-92 | Final product isolation |
This sequence is consistent with reported methods for similar compounds such as N-methyl-3,3-diphenylpropylamine and 3-phenoxypropylamines.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of phenol with alkyl halide + reductive amination | 2-Ethylphenol, 3-chloropropylamine derivatives | Base-mediated ether formation, nucleophilic substitution | Straightforward, high yield | Requires careful control of reaction conditions to avoid side reactions |
| Catalytic hydrogenation of nitrile intermediates | Cinnamonitrile analogs, benzene (for diphenyl analogs) | Friedel-Crafts alkylation, catalytic hydrogenation, methylation | High purity, scalable | Multi-step, requires catalysts and controlled conditions |
| Mannich reaction and subsequent reductions (for related amines) | Acetophenone derivatives, secondary amines | Mannich reaction, reduction, hydrolysis | Mild conditions, good yields, low cost | More steps, specific to hydroxylated analogs |
Research Findings and Optimization Notes
- Use of strong bases like sodium hydride for phenol deprotonation is critical for efficient ether bond formation.
- Catalytic hydrogenation under mild conditions (e.g., Pd/C, atmospheric pressure) provides high selectivity for amine formation without over-reduction.
- Methylation steps should be carefully controlled to avoid quaternary ammonium salt formation unless desired.
- Purification by acid-base extraction and distillation yields high-purity final products suitable for pharmaceutical applications.
- Industrial scalability is feasible due to the availability of starting materials and mild reaction conditions.
Summary Table of Key Reaction Parameters
| Reaction Step | Temperature | Solvent | Catalyst/Reagent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Ether formation (phenolate + alkyl halide) | 70-110°C | THF, DMF, or aromatic solvents | NaH or K2CO3 | 1-3 hours | 90-95 |
| Oxidation (alcohol to ketone) | 0-25°C | CH2Cl2 or similar | PCC, Swern reagents | 1-2 hours | 85-90 |
| Reductive amination | 25-60°C | Ethanol or methanol | Pd/C, H2 gas | 4-12 hours | 80-90 |
| Purification | Ambient | Water, organic solvents | Acid/base | Variable | 85-92 |
Q & A
Q. What are the key considerations in synthesizing 3-(2-Ethylphenoxy)-N-methyl-1-propanamine with high purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., polar aprotic solvents for nucleophilic substitution reactions), reaction temperature control (60–80°C to minimize byproducts), and purification techniques such as column chromatography or recrystallization. Impurity profiling via HPLC (e.g., using methods analogous to nortriptyline impurity analysis ) is critical. For ether-linked amines like this compound, residual solvents or unreacted phenols are common impurities; these can be quantified using UV detection at 254 nm .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use H-NMR to confirm the ethylphenoxy group (aromatic protons at δ 6.5–7.5 ppm and ethyl group at δ 1.2–1.4 ppm) and the methylamino moiety (singlet at δ 2.2–2.5 ppm for N–CH).
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula CHNO (exact mass: 193.1467).
- IR : Look for characteristic N–H stretching (3300–3500 cm) and C–O–C ether vibrations (1100–1250 cm) .
Q. What analytical techniques are suitable for separating this compound from structurally similar metabolites?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase buffered at pH 3.0–4.0 (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) can resolve tertiary amines from secondary amines. Adjusting the ion-pairing agent (e.g., heptanesulfonate) may enhance selectivity, as demonstrated for nortriptyline and amitriptyline separations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Methodological Answer : Contradictory data (e.g., variable IC values in receptor-binding assays) may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:
- Meta-analysis : Compare datasets using standardized bioactivity metrics (e.g., pIC) across studies.
- Mechanistic Studies : Use radioligand binding assays to confirm target specificity (e.g., serotonin or norepinephrine transporters).
- Replication : Repeat experiments under controlled conditions (e.g., cell line uniformity, batch-to-batch compound consistency) .
Q. What in silico strategies predict the metabolic pathways of this compound?
- Methodological Answer : Computational tools like Schrödinger’s ADMET Predictor or MetaSite can model Phase I/II metabolism. For tertiary amines, prioritize N-demethylation (via CYP3A4/2D6) and hydroxylation of the ethylphenoxy group. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and LC-MS/MS metabolite identification .
Q. How should experimental designs account for stereochemical effects in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Chiral Synthesis : Use enantioselective catalysis (e.g., asymmetric alkylation) to isolate R/S isomers.
- Activity Comparison : Test isomers in parallel using in vitro assays (e.g., receptor-binding or enzyme inhibition).
- Molecular Docking : Compare binding poses of enantiomers to target proteins (e.g., serotonin transporters) using AutoDock Vina .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
